molecular formula C22H22N2O4SD4.HCl B602453 Diltiazem-d4 Hydrochloride CAS No. 1217769-52-2

Diltiazem-d4 Hydrochloride

Cat. No.: B602453
CAS No.: 1217769-52-2
M. Wt: 455.01
Attention: For research use only. Not for human or veterinary use.
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Description

Diltiazem-d4 Hydrochloride is a deuterated form of Diltiazem Hydrochloride, a benzothiazepine derivative. It is primarily used as a calcium channel blocker with antihypertensive and vasodilating properties. The deuterated form is often used in scientific research to study the pharmacokinetics and metabolism of Diltiazem due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diltiazem-d4 Hydrochloride involves the incorporation of deuterium atoms into the Diltiazem molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled environments to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency. The production process is optimized for yield and cost-effectiveness while maintaining stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Diltiazem-d4 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

Diltiazem-d4 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Diltiazem in the body.

    Metabolism Studies: Helps in understanding the metabolic pathways and identifying metabolites of Diltiazem.

    Drug Interaction Studies: Used to investigate potential interactions between Diltiazem and other drugs.

    Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques.

Comparison with Similar Compounds

Similar Compounds

    Verapamil: Another calcium channel blocker with similar antihypertensive and anti-anginal properties.

    Nifedipine: A dihydropyridine calcium channel blocker that primarily acts on vascular smooth muscle.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker used to treat hypertension and angina.

Uniqueness

Diltiazem-d4 Hydrochloride is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. The deuterium atoms make the compound more stable and allow for precise tracking in biological systems, making it a valuable tool in scientific research.

Properties

IUPAC Name

[(2S,3S)-2-(4-methoxyphenyl)-4-oxo-5-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1/i13D2,14D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRXZJPWHTXQRI-DJWNGNTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N(C)C)N1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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